4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 953895-19-7
VCID: VC6897340
InChI: InChI=1S/C13H19N3O2S/c14-11-1-3-12(4-2-11)19(17,18)15-13-9-16-7-5-10(13)6-8-16/h1-4,10,13,15H,5-9,14H2
SMILES: C1CN2CCC1C(C2)NS(=O)(=O)C3=CC=C(C=C3)N
Molecular Formula: C13H19N3O2S
Molecular Weight: 281.37

4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide

CAS No.: 953895-19-7

Cat. No.: VC6897340

Molecular Formula: C13H19N3O2S

Molecular Weight: 281.37

* For research use only. Not for human or veterinary use.

4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide - 953895-19-7

Specification

CAS No. 953895-19-7
Molecular Formula C13H19N3O2S
Molecular Weight 281.37
IUPAC Name 4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)benzenesulfonamide
Standard InChI InChI=1S/C13H19N3O2S/c14-11-1-3-12(4-2-11)19(17,18)15-13-9-16-7-5-10(13)6-8-16/h1-4,10,13,15H,5-9,14H2
Standard InChI Key OZKIEZRLGUKZIY-UHFFFAOYSA-N
SMILES C1CN2CCC1C(C2)NS(=O)(=O)C3=CC=C(C=C3)N

Introduction

Structural Characterization

Molecular Architecture

The compound features a 1-azabicyclo[2.2.2]octane core fused to a 4-aminobenzenesulfonamide group. Key structural attributes include:

PropertyValue
Molecular FormulaC₁₃H₁₉N₃O₂S
SMILESC1CN2CCC1C(C2)NS(=O)(=O)C3=CC=C(C=C3)N
InChIKeyOZKIEZRLGUKZIY-UHFFFAOYSA-N

The bicyclic system imposes steric constraints, potentially enhancing binding selectivity in biological systems .

Predicted Physicochemical Properties

Collision cross-section (CCS) data, critical for mass spectrometry characterization, are summarized below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺282.12708153.2
[M+Na]⁺304.10902161.9
[M-H]⁻280.11252152.9

These values suggest moderate polarity, aligning with the compound’s hybrid aromatic-bicyclic structure .

Synthesis and Chemical Reactivity

Hypothetical Synthesis Pathways

While no direct synthesis reports exist, analogous procedures for methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate provide insights :

  • Bicyclic Amine Preparation: Hydrogenation of a protected precursor (e.g., benzyloxycarbonyl derivatives) using Pd(OH)₂/C in methanol.

  • Sulfonamide Coupling: Reacting the deprotected amine with 4-nitrobenzenesulfonyl chloride, followed by nitro group reduction.

Critical reagents likely include hydrogenation catalysts and sulfonating agents, with reaction optimization required to manage steric hindrance from the bicyclic core .

Physicochemical and Pharmacokinetic Profiling

Calculated Properties

Using in silico tools, key parameters were extrapolated:

ParameterValue
LogP (Consensus)1.35
TPSA52.32 Ų
Solubility (ESOL)12.0 mg/mL
GI AbsorptionHigh

The compound’s moderate lipophilicity and high solubility suggest favorable oral bioavailability, while its TPSA aligns with CNS permeability thresholds .

Challenges and Future Directions

Synthetic Optimization

Current hurdles include:

  • Low yields due to steric hindrance during sulfonamide formation.

  • Purification challenges from byproducts of bicyclic amine reactions.

Advanced techniques like flow chemistry or microwave-assisted synthesis may improve efficiency .

Biological Validation

Priority research areas include:

  • Enzyme Inhibition Assays: Screening against DHPS and neurological targets.

  • ADMET Profiling: Assessing metabolic stability and toxicity in vitro.

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